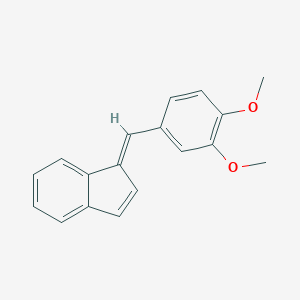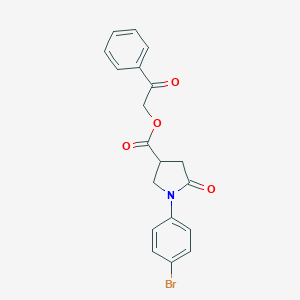
1-(3,4-Dimethoxybenzylidene)indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxybenzylidene)indene, commonly known as DMBI, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMBI is a derivative of indene, a bicyclic organic compound that is widely used in the chemical industry. DMBI has shown promising results in various scientific studies, making it a potential candidate for future research in many fields.
作用机制
The mechanism of action of DMBI is not fully understood, but it is believed to act by inhibiting oxidative stress and inflammation. It has been shown to activate the Nrf2 pathway, which is responsible for the regulation of antioxidant enzymes. DMBI has also been found to inhibit the expression of pro-inflammatory cytokines, which play a crucial role in the development of various diseases.
Biochemical and physiological effects:
DMBI has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. DMBI has also been found to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant activity. Moreover, it has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory activity.
实验室实验的优点和局限性
DMBI has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory. It has also been found to have low toxicity, making it safe for use in various experiments. However, there are also some limitations to its use. DMBI is a relatively new compound, and there is limited information available on its properties. Moreover, its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on DMBI. One area of potential research is its use in the treatment of neurodegenerative diseases. DMBI has been found to cross the blood-brain barrier, making it a potential candidate for drug development. Another area of research is its use in the treatment of cancer. DMBI has been found to exhibit anti-cancer activity, and further research is needed to determine its potential as a cancer treatment. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand the properties and potential applications of DMBI.
Conclusion:
In conclusion, 1-(3,4-Dimethoxybenzylidene)indene is a synthetic compound that has shown promising results in various scientific studies. Its unique properties make it a potential candidate for future research in many fields. The synthesis of DMBI is a complex process, and it requires skilled chemists and specialized equipment to obtain a high yield of pure compound. DMBI has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. Its mechanism of action is not fully understood, but it is believed to act by inhibiting oxidative stress and inflammation. Further research is needed to fully understand the properties and potential applications of DMBI.
合成方法
The synthesis of DMBI involves the reaction of 3,4-dimethoxybenzaldehyde with indene in the presence of a catalyst. The reaction is carried out under specific conditions, and the final product is purified using various techniques. The synthesis of DMBI is a complex process, and it requires skilled chemists and specialized equipment to obtain a high yield of pure compound.
科学研究应用
DMBI has been used in various scientific studies due to its unique properties. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. DMBI has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier makes it a promising candidate for drug development.
属性
分子式 |
C18H16O2 |
|---|---|
分子量 |
264.3 g/mol |
IUPAC 名称 |
(1E)-1-[(3,4-dimethoxyphenyl)methylidene]indene |
InChI |
InChI=1S/C18H16O2/c1-19-17-10-7-13(12-18(17)20-2)11-15-9-8-14-5-3-4-6-16(14)15/h3-12H,1-2H3/b15-11+ |
InChI 键 |
HGNGSNBKARRPLI-RVDMUPIBSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)

![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)


![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)


![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)

![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)

![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)